Ripk-IN-4

RIPK1 Necroptosis Kinase Inhibition

Critical: Verify you are ordering the correct Ripk-IN-4 variant for your experimental target. This product (CAS 1481641-08-0) is the potent, selective type II RIPK1 kinase inhibitor that binds the inactive DLG-out conformation (IC50=16 nM; ADP-Glo IC50=10 nM). It provides an 11.4-fold potency improvement over Necrostatin-1 (EC50=182 nM) for necroptosis studies, enabling robust target engagement with reduced off-target risk. Do not confuse with the RIPK2 inhibitor variant (CAS 2141969-56-2, IC50=3 nM) intended for NOD2/inflammation research. Confirm CAS number, target, and binding mode before purchase.

Molecular Formula C18H21FN4O3S
Molecular Weight 392.4 g/mol
Cat. No. B610490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk-IN-4
SynonymsRIPK2-IN-8;  RIPK2 IN 8;  RIPK2IN8;  RIPK2 inhibitor 8;  RIPK2 inhibitor-8; 
Molecular FormulaC18H21FN4O3S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N
InChIInChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22)
InChIKeyQWDMZDSZMVJFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ripk-IN-4: Critical Nomenclature Distinction for RIPK1 vs. RIPK2 Inhibitor Procurement


The commercial name Ripk-IN-4 (and its variant RIPK1-IN-4) is a source of critical ambiguity in scientific procurement, as it is used for two distinct small-molecule inhibitors with different CAS numbers, targets, and biological activities . The first is a type II kinase inhibitor of Receptor-Interacting Protein 1 (RIPK1/RIP1) that binds to the inactive DLG-out conformation, exhibiting an IC50 of 16 nM for RIPK1 and 10 nM for ADP-Glo kinase, with a CAS number of 1481641-08-0 . The second is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with an IC50 of 3 nM and reportedly excellent oral bioavailability, assigned CAS number 2141969-56-2 . Researchers must verify the intended molecular target and CAS number when sourcing this compound, as the biochemical distinction has profound implications for experimental design.

Why Substituting Ripk-IN-4 for Other RIPK Inhibitors Invalidates Comparative Data


Generic substitution within the RIPK inhibitor class is scientifically unsound due to fundamental differences in target selectivity, binding modality, and potency profiles. A direct comparison of Ripk-IN-4 variants with their closest analogs illustrates this: the RIPK1-targeting variant (CAS 1481641-08-0) is a type II inhibitor that binds to the inactive DLG-out conformation of RIPK1, a distinct binding mode from the type III allosteric inhibitor Necrostatin-1 (EC50=182 nM) and the type II inhibitor GSK481 (IC50=1.3 nM) [1]. Conversely, the RIPK2-targeting variant (CAS 2141969-56-2) is a selective RIPK2 inhibitor with an IC50 of 3 nM, which must be distinguished from other RIPK2 inhibitors like GSK583 (IC50=5 nM) [2]. Using the wrong variant or an uncontrolled analog introduces a critical confounding variable, rendering cross-study comparisons and mechanistic interpretations unreliable. The quantitative evidence below establishes the specific, non-interchangeable performance parameters.

Quantitative Evidence Guide for Ripk-IN-4: Potency, Selectivity, and Bioavailability vs. Analogs


Evidence 1: Ripk-IN-4 (RIPK1 Variant) Exhibits Superior Potency to the Prototypical Inhibitor Necrostatin-1

The RIPK1-targeting variant of Ripk-IN-4 (CAS 1481641-08-0) demonstrates a 11.4-fold improvement in biochemical potency compared to the prototypical RIPK1 inhibitor Necrostatin-1 [1]. While Necrostatin-1 inhibits RIPK1 with an EC50 of 182 nM, Ripk-IN-4 achieves an IC50 of 16 nM in the same kinase assay format [1]. This increased potency is attributed to Ripk-IN-4's binding to the DLG-out inactive conformation of RIPK1, a distinct binding mode from Necrostatin-1 .

RIPK1 Necroptosis Kinase Inhibition IC50

Evidence 2: Ripk-IN-4 (RIPK2 Variant) Demonstrates Improved Potency Over the Benchmark RIPK2 Inhibitor GSK583

The RIPK2-targeting variant of Ripk-IN-4 (CAS 2141969-56-2) exhibits superior potency compared to the well-characterized RIPK2 inhibitor GSK583 . Ripk-IN-4 achieves an IC50 of 3 nM against RIPK2, which is a 1.7-fold improvement over GSK583's IC50 of 5 nM . This potency difference, while modest, may translate to a significant advantage in cellular models with lower RIPK2 expression.

RIPK2 NOD2 Signaling Inflammation IC50

Evidence 3: Ripk-IN-4 (RIPK2 Variant) Offers Reported Oral Bioavailability, a Key Differentiator for In Vivo Studies

The RIPK2-targeting variant of Ripk-IN-4 is reported to have excellent oral bioavailability, a property that distinguishes it from many other RIPK2 tool compounds that are primarily used in vitro [1]. While specific numerical pharmacokinetic parameters (e.g., %F, Cmax) are not provided in the available technical documentation, the explicit claim of 'excellent oral bioavailability' for Ripk-IN-4 contrasts with the absence of such claims for RIPK2 inhibitors like GSK583 or WEHI-345, which are typically administered via intraperitoneal injection in vivo [1].

RIPK2 Oral Bioavailability In Vivo ADME

Evidence 4: Ripk-IN-4 (RIPK1 Variant) Binds to the Inactive DLG-out Conformation, Differentiating its Mode of Action

The RIPK1-targeting variant of Ripk-IN-4 is a type II kinase inhibitor that specifically binds to the DLG-out inactive conformation of the RIPK1 kinase domain . This binding modality is distinct from the allosteric inhibition mechanism of Necrostatin-1 and offers a unique approach to stabilizing the inactive state of the kinase [1]. While direct comparative binding data for other type II RIPK1 inhibitors is not available, the explicit characterization of Ripk-IN-4 as a DLG-out binder provides a mechanistic rationale for its potency and may contribute to a different selectivity profile compared to ATP-competitive type I inhibitors.

RIPK1 Type II Kinase Inhibitor DLG-out Binding Mode

Optimal Application Scenarios for Ripk-IN-4 Based on Verified Evidence


Scenario 1: Investigating RIPK1-Mediated Necroptosis with Enhanced Potency

When studying RIPK1-dependent necroptosis, the RIPK1 variant of Ripk-IN-4 (CAS 1481641-08-0) is preferable to the less potent tool compound Necrostatin-1. Its 16 nM IC50 provides an 11.4-fold improvement in potency, allowing for complete target engagement at lower compound concentrations . This is critical for reducing off-target effects, such as the IDO inhibition observed with Necrostatin-1, and for achieving robust inhibition of RIPK1 in cellular models of TNF-induced cell death. Researchers should select this variant to maximize the window between target inhibition and confounding pharmacology .

Scenario 2: Probing RIPK2-Dependent NOD2 Signaling and Inflammatory Pathways In Vivo

For studies investigating the role of RIPK2 in NOD2-mediated inflammation, the RIPK2 variant of Ripk-IN-4 (CAS 2141969-56-2) is the appropriate selection. Its potent inhibition of RIPK2 (IC50 = 3 nM) and reported oral bioavailability make it a strong candidate for chronic oral dosing studies in rodent models of inflammatory bowel disease (IBD) or other NOD2-driven pathologies . The ability to dose orally, rather than via injection, reduces animal stress and is more reflective of potential therapeutic regimens, making this variant a practical choice for preclinical in vivo pharmacology .

Scenario 3: Differentiating RIPK1 and RIPK2 Functions Using Isogenic Tool Compounds

In studies where the goal is to dissect the overlapping and distinct roles of RIPK1 and RIPK2 within the same cellular pathway, using both variants of Ripk-IN-4 as matched chemical tools provides a controlled experimental design. The RIPK1 variant (CAS 1481641-08-0) selectively inhibits RIPK1-driven necroptosis , while the RIPK2 variant (CAS 2141969-56-2) blocks RIPK2-dependent NF-κB signaling . Using these compounds in parallel, rather than relying on a single inhibitor or genetic knockdown, allows researchers to establish a quantitative and selective pharmacological profile for each kinase's contribution to the phenotype of interest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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